molecular formula C13H10FNO3 B6389745 2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid CAS No. 1255635-38-1

2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid

Cat. No.: B6389745
CAS No.: 1255635-38-1
M. Wt: 247.22 g/mol
InChI Key: JAUJUBYUNOTNNX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-fluoro-2-methoxyphenyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present) can yield amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

    Isonicotinic Acid: A parent compound with similar structural features but lacking the fluorine and methoxy groups.

    5-Fluoro-2-methoxybenzoic Acid: Shares the fluorine and methoxy groups but differs in the carboxylic acid moiety.

Uniqueness: 2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUJUBYUNOTNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687578
Record name 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255635-38-1
Record name 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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